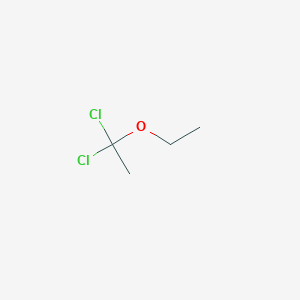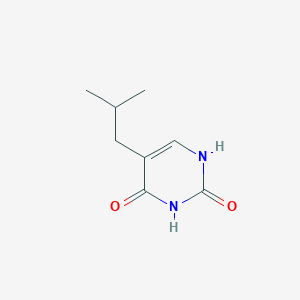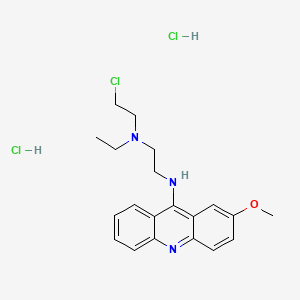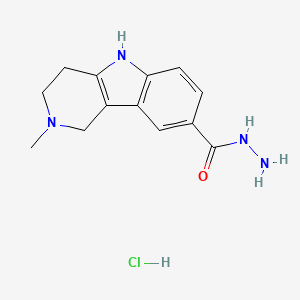
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of specific enzymes or receptors critical for cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as:
- 1,2,3,4-Tetrahydro-1-methyl-β-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
40431-47-8 |
|---|---|
Formule moléculaire |
C13H17ClN4O |
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-17-5-4-12-10(7-17)9-6-8(13(18)16-14)2-3-11(9)15-12;/h2-3,6,15H,4-5,7,14H2,1H3,(H,16,18);1H |
Clé InChI |
KCLOKJGLYIPHEP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


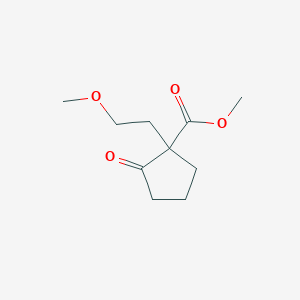
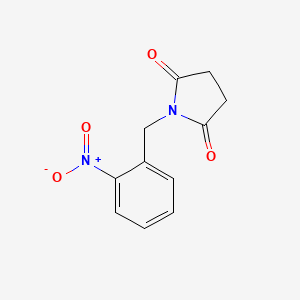

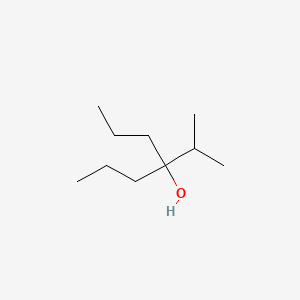
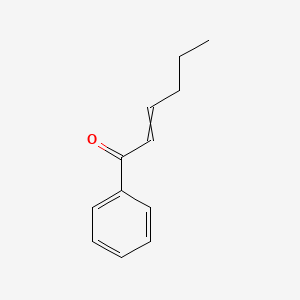
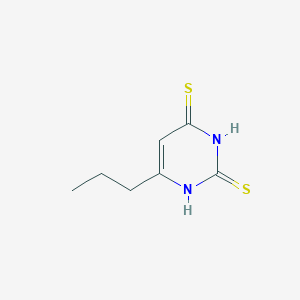
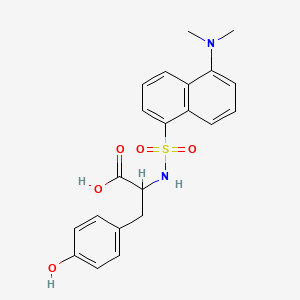
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
